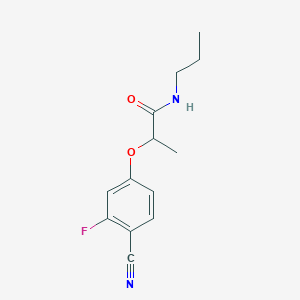
2-(4-cyano-3-fluorophenoxy)-N-propylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyano-3-fluorophenoxy)-N-propylpropanamide, commonly known as CFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFPP belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target and activate androgen receptors in the body.
Scientific Research Applications
CFPP has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of muscle wasting, osteoporosis, and other conditions associated with androgen deficiency. CFPP has also been studied for its potential use in hormone replacement therapy for men and women.
Mechanism of Action
CFPP selectively binds to androgen receptors in the body, leading to an increase in muscle mass and bone density. It also has a positive effect on lipid metabolism and insulin sensitivity, which makes it a potential treatment option for metabolic disorders.
Biochemical and Physiological Effects:
CFPP has been shown to increase muscle mass and bone density in animal studies. It also has a positive effect on lipid metabolism and insulin sensitivity. However, further studies are needed to determine its long-term effects on these parameters.
Advantages and Limitations for Lab Experiments
One of the advantages of CFPP is its selective binding to androgen receptors, which makes it a potentially safer alternative to traditional androgen therapy. However, its long-term effects and potential side effects are still unknown. CFPP is also a relatively new compound, and more research is needed to determine its optimal dosage and administration.
Future Directions
There are several future directions for CFPP research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. CFPP may also have applications in the treatment of certain types of cancer, as some studies have shown that it has anti-tumor properties. Additionally, more research is needed to determine the optimal dosage and administration of CFPP for therapeutic use.
Synthesis Methods
The synthesis of CFPP involves several steps, including the reaction of 3-fluoro-4-nitrophenol with propylamine to form 3-fluoro-4-nitrophenylpropylamine. This intermediate is then reacted with 4-cyanophenol in the presence of a base to form CFPP. The purity of the final product is ensured by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-(4-cyano-3-fluorophenoxy)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-6-16-13(17)9(2)18-11-5-4-10(8-15)12(14)7-11/h4-5,7,9H,3,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEOVBJEESYZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=C(C=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)

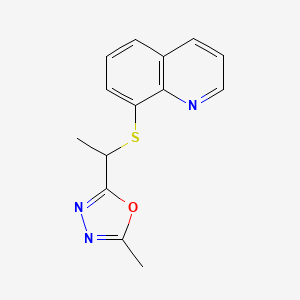
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
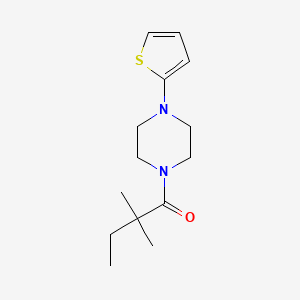
![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
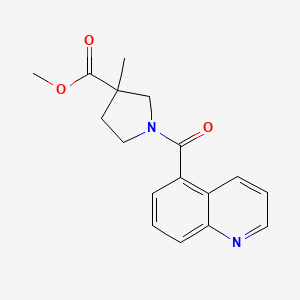
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)
![5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7582900.png)
![2-(ethylamino)-N-[(2-hydroxycyclohexyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7582903.png)

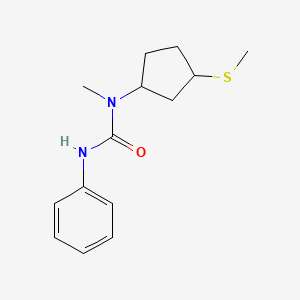
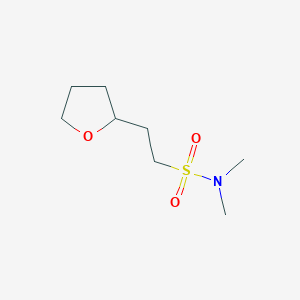
![1-[2-(Oxolan-2-yl)ethylsulfonyl]piperidine](/img/structure/B7582949.png)